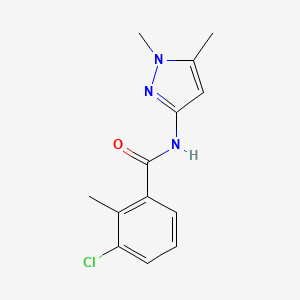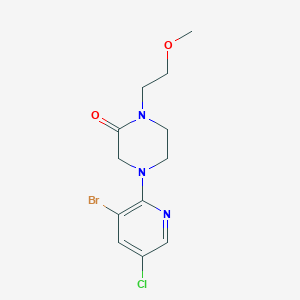![molecular formula C16H18N4O B6625443 [4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone](/img/structure/B6625443.png)
[4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone, also known as MPMP, is a chemical compound that has gained attention in the scientific community due to its potential application in drug development. MPMP has been found to exhibit promising pharmacological properties, making it a promising candidate for further research. In
作用機序
The mechanism of action of [4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone is not fully understood, but it is believed to involve the modulation of neurotransmitter levels in the brain. [4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone has been found to increase serotonin and acetylcholine levels, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
[4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone has been found to exhibit a range of biochemical and physiological effects. In addition to its effects on neurotransmitter levels, [4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone has been found to exhibit antioxidant and anti-inflammatory properties. Additionally, [4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in promoting the growth and survival of neurons.
実験室実験の利点と制限
One advantage of [4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone is that it exhibits high affinity for the serotonin transporter, which makes it a promising candidate for further research in the development of antidepressant drugs. However, one limitation of [4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone is that its mechanism of action is not fully understood, which may make it difficult to develop drugs based on its pharmacological properties.
将来の方向性
There are several future directions for research on [4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone. One area of research could focus on further elucidating the mechanism of action of [4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone, which could provide insight into its potential therapeutic effects. Additionally, research could focus on developing drugs based on the pharmacological properties of [4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone, specifically for the treatment of neurological disorders such as Alzheimer's disease and depression. Finally, research could focus on exploring the potential side effects of [4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone, which could inform the development of safe and effective drugs based on its pharmacological properties.
In conclusion, [4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone is a promising chemical compound that has gained attention in the scientific community due to its potential application in drug development. While its mechanism of action is not fully understood, [4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone has been found to exhibit promising pharmacological properties, making it a promising candidate for further research. Future research on [4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone could provide insight into its potential therapeutic effects and inform the development of safe and effective drugs based on its pharmacological properties.
合成法
The synthesis of [4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone involves the reaction between 4-methyl-3-pyridylhydrazine and 3-bromo-4-(4-methyl-3-pyridyl)piperazine, followed by the reaction with 3-pyridylboronic acid. The resulting product is [4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone, which can be purified through recrystallization.
科学的研究の応用
[4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone has been studied for its potential application in drug development, specifically as a potential treatment for neurological disorders such as Alzheimer's disease and depression. [4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone has been found to exhibit significant affinity for the serotonin transporter, which plays a crucial role in regulating mood and emotions. Additionally, [4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone has been found to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is involved in learning and memory.
特性
IUPAC Name |
[4-(4-methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-13-4-6-18-12-15(13)19-7-9-20(10-8-19)16(21)14-3-2-5-17-11-14/h2-6,11-12H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTIWTHRWSXUKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)N2CCN(CC2)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(5-tert-butyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl]-2-cyclopentylacetamide](/img/structure/B6625361.png)
![1-[2-[(3-Bromo-5-chloropyridin-2-yl)amino]ethyl]pyrrolidine-2,5-dione](/img/structure/B6625367.png)
![1-[[1-(5-Chloro-2-methoxypyrimidin-4-yl)piperidin-4-yl]methyl]piperidin-2-one](/img/structure/B6625374.png)
![[4-(4-Methylpyridin-3-yl)piperazin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B6625396.png)
![N-tert-butyl-3-chloro-2-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B6625411.png)
![[4-Fluoro-4-(3-methoxyphenyl)piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B6625417.png)
![N-(3-chlorophenyl)-2-[methyl-(4-oxopyrido[1,2-a]pyrimidin-2-yl)amino]acetamide](/img/structure/B6625436.png)
![Cyclobutyl-[4-(4-methylpyridin-3-yl)piperazin-1-yl]methanone](/img/structure/B6625449.png)
![N-(3-chlorophenyl)-2-[[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-methylamino]acetamide](/img/structure/B6625457.png)

![3-[(3,4-Dimethoxypyridin-2-yl)methyl-ethylamino]phenol](/img/structure/B6625466.png)

![[3-[[2-(4-Ethylpiperazin-1-yl)phenyl]methylamino]phenyl]methanol](/img/structure/B6625485.png)
![1-[4-(3-Bromophenyl)piperidin-1-yl]-2-(triazol-1-yl)ethanone](/img/structure/B6625493.png)